molecular formula C14H22N4O3 B2998882 Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1353954-40-1

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2998882
CAS No.: 1353954-40-1
M. Wt: 294.355
InChI Key: VVOPJZCSERLZFJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.355. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 1353954-40-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and bacterial infections. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C15H24N4O3
  • Molecular Weight : 308.38 g/mol
  • Physical Form : Solid
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with methoxypyrimidine intermediates. The general synthetic route can be summarized as follows:

  • Starting Materials : Piperazine and 6-methoxypyrimidin-4-amine.
  • Reagents : Coupling agents (e.g., EDC, HOBt) may be used to facilitate the reaction.
  • Conditions : The reaction is usually carried out in a suitable solvent (e.g., DMF or DMSO) under controlled temperature.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines:

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundA431 (vulvar epidermal carcinoma)10Inhibition of cell migration and invasion
Similar pyrimidine derivativesMCF7 (breast cancer)<5Induction of apoptosis via caspase activation

The specific mechanism of action for this compound is still under investigation, but it is believed to involve interference with key signaling pathways involved in cell growth and survival.

Antibacterial Activity

In addition to its anticancer properties, this compound may also possess antibacterial activity. Research on related piperazine derivatives has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent activity comparable to standard antibiotics like vancomycin.

Bacterial Strain MIC (μg/mL) Activity
MRSA2Bactericidal
Enterococcus faecium3Bactericidal

Case Studies and Research Findings

  • Case Study on Anticancer Effects :
    • In a study evaluating the effects of various pyrimidine derivatives on A431 cells, this compound was found to significantly reduce cell viability by inducing apoptosis at concentrations lower than those required for other known chemotherapeutics.
  • Antibacterial Screening :
    • A screening assay conducted on a library of piperazine derivatives revealed that compounds structurally similar to this compound exhibited strong antibacterial properties against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

Properties

IUPAC Name

tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-7-5-17(6-8-18)11-9-12(20-4)16-10-15-11/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOPJZCSERLZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.8 g piperazine-1-carboxylic acid tert-butyl ester was added to 8.3 g 4-chloro-6-methoxy-pyrimidine and 16 mL triethylamine in 40 mL DMF. The reaction was stirred over night at 60° C. The mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried with magnesium sulfate and evaporated. The residue was purified chromatography on silica gel (petrolether/ethyl acetate: 8/2) to yield 9.8 g of the desired compound.
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

18.6 mL triethylamine and piperazine-1-carboxylic acid tert-butyl ester were added to 9.7 g 4-chloro-6-methoxy-pyrimidine in 50 mL DMF. The reaction was stirred over night at 60° C. The reaction was cooled and the precipitate was filtered. The filtrate was evaporated. The residue was dissolved in DCM, extracted with water and washed with sodium chloride solution. The solvent was evaporated and the residue was crystallized with a mixture of petrolether and diethylether (8:2) to yield 8.7 g of the desired compound.
Quantity
18.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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